

Nilotinib Hydrochloride Monohydrate solubility profile in aqueous solutions

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Compound of Interest

Compound Name: *Nilotinib Hydrochloride Monohydrate*

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An In-depth Technical Guide to the Aqueous Solubility Profile of **Nilotinib Hydrochloride Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor, is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] Marketed as Tasigna®, its active pharmaceutical ingredient is **Nilotinib Hydrochloride Monohydrate**. [3][4] Chemically, it is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide monohydrochloride monohydrate.[3][5]

From a biopharmaceutical perspective, nilotinib is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, signifying both low aqueous solubility and low intestinal permeability.[4][6] This profile presents significant challenges for oral drug formulation and bioavailability. This technical guide provides a comprehensive overview of the aqueous solubility of **Nilotinib Hydrochloride Monohydrate**, details relevant experimental protocols for its determination, and illustrates its primary mechanism of action.

General Properties of **Nilotinib Hydrochloride Monohydrate**

Property	Description	Reference
Appearance	White to slightly yellowish or slightly greenish-yellow powder	[1][3][6]
Molecular Formula	$C_{28}H_{22}F_3N_7O \cdot HCl \cdot H_2O$	[3]
Molecular Weight	583.99 g/mol	[6]
pKa	pKa1: 2.1, pKa2: 5.4	[3][5][6]

| BCS Class | Class IV (Low Solubility, Low Permeability) [[4][6] |

Aqueous Solubility Profile

The aqueous solubility of **Nilotinib Hydrochloride Monohydrate** is critically dependent on pH, a characteristic feature for weakly basic compounds. Its solubility is significantly higher in acidic conditions and decreases sharply as the pH increases.[3][4][7]

pH-Dependent Solubility

With two pKa values at 2.1 and 5.4, nilotinib's ionization state changes across the physiological pH range of the gastrointestinal tract.[3][5][6] In the low pH environment of the stomach (pH 1-2), the molecule is more protonated and thus more soluble.[8] As it transitions to the higher pH of the small intestine (pH 5 to 7), its solubility dramatically decreases, and it is considered practically insoluble at a pH of 4.5 and above.[1][4][6] This pH-dependent solubility is a primary factor limiting its oral absorption.[4]

Solubility in Various Solvents

The solubility of **Nilotinib Hydrochloride Monohydrate** has been characterized in a range of aqueous and organic solvents. This information is crucial for developing appropriate analytical methods and formulation strategies.

Qualitative Solubility of **Nilotinib Hydrochloride Monohydrate**

Solvent	Solubility	Reference
Water	Practically Insoluble	[3]
Aqueous Buffers (pH \geq 4.5)	Practically Insoluble	[1][4][6]
Dimethyl Sulfoxide (DMSO)	Very Soluble / Soluble	[3][5][6]
Ethanol	Sparingly Soluble / Slightly Soluble	[1][3][6]
Methanol	Sparingly Soluble / Slightly Soluble	[1][3][6]
Acetonitrile	Very Slightly Soluble	[3][6]

| n-Octanol | Very Slightly Soluble [3][6] |

Quantitative Solubility Data

Quantitative solubility data for nilotinib is limited in the public domain and often depends on the specific solid-state form (polymorph) and experimental conditions.

Quantitative Solubility of Nilotinib Polymorphs

Medium	Polymorph Form I	Polymorph Form II	Fold Increase (II vs I)	Reference
0.1 M HCl (pH 1.0)	-	-	2.1x	[9]

| Phosphate Buffer (pH 6.8) | - | - | 2.0x [9] |

Note: Absolute solubility values for each polymorph were not provided in the source material.

Experimental Protocols

Accurate determination of nilotinib's solubility requires robust and well-defined protocols. Below are methodologies for equilibrium solubility determination and dynamic dissolution analysis.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic equilibrium solubility of **Nilotinib Hydrochloride Monohydrate** at various pH values.

- **Preparation of Buffer Solutions:** Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Verify the final pH of each buffer.
- **Sample Addition:** Add an excess amount of **Nilotinib Hydrochloride Monohydrate** powder to separate vials containing a fixed volume of each buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved particles.
- **Dilution:** Dilute the filtered sample with an appropriate solvent (e.g., a mixture of methanol and water) to a concentration within the calibrated range of the analytical method.[\[10\]](#)
- **Quantification:** Analyze the concentration of dissolved nilotinib in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method is commonly used for the accurate quantification of nilotinib.[\[11\]](#)

- **Column:** Reversed-phase C18 column (e.g., 50 mm x 2.0 mm ID, 4 µm particle size).[\[11\]](#)
- **Mobile Phase:** A gradient of methanol with 1 mM NH₄OH and water.[\[11\]](#)

- Flow Rate: 0.4 mL/min.[11]
- Column Temperature: 40°C.[11]
- Detection: UV absorbance at 265 nm.[11]
- Injection Volume: 10 µL.[11]

B. UV-Vis Spectrophotometry A simpler, though potentially less specific, method involves UV spectrophotometry.

- Solvent: A 1:1 mixture of methanol and water is suitable for dissolving nilotinib and preparing dilutions.[10]
- Wavelength of Maximum Absorbance (λ_{max}): 263 nm.[10]
- Procedure: Prepare a standard stock solution of known concentration. Create a calibration curve by measuring the absorbance of a series of dilutions. Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.[10]

Dynamic Dissolution Testing (pH-Switch Model)

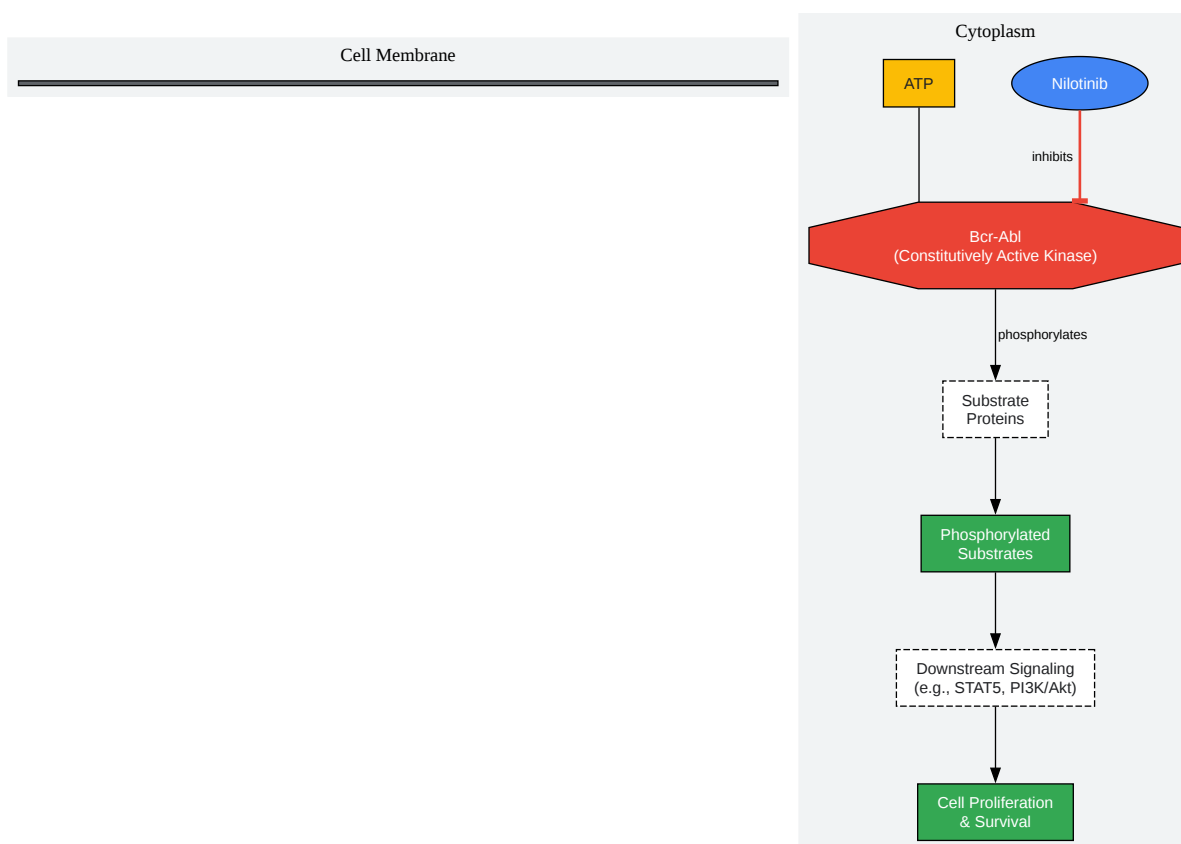
To better simulate the transit of the drug through the gastrointestinal tract, a pH-switch dissolution model can be employed.[11]

- Gastric Phase: Add the nilotinib formulation to a vessel containing simulated gastric fluid (SGF, e.g., pH 1.6) at 37°C with constant stirring.[11]
- Sampling: Periodically withdraw samples for a set duration (e.g., 30 minutes) to measure the dissolution rate in the acidic environment.
- Intestinal Phase: After the gastric phase, adjust the pH of the dissolution medium to simulate intestinal conditions (e.g., pH 5.2, then 6.8) by adding a concentrated buffer solution.[11]
- Continued Sampling: Continue to withdraw and analyze samples to observe the drug's behavior (e.g., precipitation or maintenance of a supersaturated state) upon the pH increase. [11]

Mechanism of Action and Signaling Pathway

Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the oncogenic driver in CML.^{[12][13]} It binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.^{[1][5][14]}

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the inhibitory action of nilotinib.



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Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Conclusion

The aqueous solubility of **Nilotinib Hydrochloride Monohydrate** is intrinsically low and highly pH-dependent, posing a significant hurdle for its oral delivery. As a BCS Class IV compound, its absorption is limited by both poor solubility and poor permeability.[4][6] A thorough understanding of its solubility profile, guided by robust experimental protocols, is essential for the development of enabling formulations, such as amorphous solid dispersions or nanoparticle systems, designed to enhance its bioavailability.[11] The potent and specific inhibition of the Bcr-Abl signaling pathway underscores its therapeutic importance, justifying continued research into overcoming its biopharmaceutical challenges.

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